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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometry and phase

formation of erbium silicide (ErSi₂-ₓ), a material of significant interest in microelectronics and

optoelectronics. This document details the various phases of erbium silicide, their

crystallographic properties, and the experimental protocols for their synthesis and

characterization.

Introduction to Erbium Silicide
Erbium silicide is a family of intermetallic compounds formed through the reaction of erbium

(Er) with silicon (Si). Among these, the silicon-deficient hexagonal disilicide, ErSi₂-ₓ, has

garnered considerable attention due to its low resistivity and low Schottky barrier height on n-

type silicon, making it a promising candidate for contacts and interconnects in electronic

devices. The formation of specific erbium silicide phases is highly dependent on the

stoichiometry of the reactants and the thermal processing conditions. Understanding and

controlling these parameters are crucial for fabricating devices with desired properties.

Stoichiometry and Crystal Structures of Erbium
Silicide Phases
The erbium-silicon binary system is characterized by the formation of several stable

intermetallic compounds. The stoichiometry and crystal structure of these phases are critical
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determinants of their physical and electrical properties.

Table 1: Quantitative Data of Erbium Silicide Phases

Phase Stoichiometry
Crystal
System

Space Group
Lattice
Parameters (Å)

ErSi₂-ₓ x ≈ 0.3 Hexagonal P6/mmm
a = 3.78, c =

4.08[1]

ErSi₂ ErSi₂ Orthorhombic P6/mmm -

ErSi ErSi Orthorhombic Pnma
a = 8.12, b =

3.82, c = 5.95

Er₅Si₃ Er₅Si₃ Hexagonal P6₃/mcm -

Er₅Si₄ Er₅Si₄ Orthorhombic Pnma -

Note: Lattice parameters for some phases are not readily available in the searched literature

and may require further specialized crystallographic studies.

Phase Formation of Erbium Silicide
The formation of different erbium silicide phases is a complex process governed by

thermodynamics and kinetics. The reaction between a thin film of erbium and a silicon

substrate typically proceeds through a sequence of phases as the annealing temperature is

increased.

The solid-state reaction between erbium and a Si(100) substrate begins at temperatures as low

as 300°C.[1] The resulting erbium silicide, typically the ErSi₂-ₓ phase, exhibits high thermal

stability, remaining stable up to 1000°C.[1] The Er-Si binary phase diagram reveals the

existence of multiple intermetallic compounds, including Er₅Si₃, Er₅Si₄, ErSi₁-ₓ, ErSi, and the

silicon-deficient ErSi₂-b.[2] The formation of these phases is dictated by the specific annealing

temperatures and the initial stoichiometry of the reactants.

Below is a logical diagram illustrating the general phase formation pathway for erbium silicide
thin films on a silicon substrate.
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Erbium silicide phase formation pathway.

Experimental Protocols
The synthesis and characterization of erbium silicide thin films involve a series of well-defined

experimental procedures.

Synthesis of Erbium Silicide Thin Films

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1143583?utm_src=pdf-body-img
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common method for preparing erbium silicide thin films is through the solid-state reaction of

a deposited erbium film on a silicon substrate.

Sputtering is a physical vapor deposition (PVD) technique used to deposit a thin film of erbium

onto a silicon wafer.

Protocol:

Substrate Preparation: Begin with a clean silicon wafer (e.g., Si(100)). Standard cleaning

procedures (e.g., RCA clean) should be employed to remove any organic and inorganic

contaminants from the surface.

Chamber Evacuation: Place the silicon substrate into a high-vacuum sputtering chamber.

Evacuate the chamber to a base pressure typically in the range of 10⁻⁷ to 10⁻⁸ Torr to

minimize contamination from residual gases.

Process Gas Introduction: Introduce a high-purity inert gas, most commonly Argon (Ar), into

the chamber. The working pressure is typically maintained between 1 and 100 mTorr.[3]

Plasma Generation: Apply a high DC voltage (in the range of -2 to -5 kV) to the erbium

target, which acts as the cathode. This ignites an Ar plasma.

Sputtering: The energetic Ar⁺ ions bombard the erbium target, ejecting Er atoms. These

atoms travel through the plasma and deposit onto the silicon substrate. The deposition rate

can be controlled by adjusting the sputtering power (typically a few hundred watts) and the

Ar gas pressure.[3] The substrate temperature can be varied between 20°C and 700°C to

influence the film properties.

Film Thickness Monitoring: Use a quartz crystal microbalance or other in-situ monitoring

techniques to achieve the desired erbium film thickness.

Following deposition, the erbium-coated silicon wafer is subjected to a rapid thermal annealing

process to induce the solid-state reaction and form the desired silicide phase.

Protocol:

Sample Loading: Place the wafer into the RTA chamber.
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Ambient Control: Purge the chamber with a high-purity inert gas, such as nitrogen (N₂) or

argon (Ar), to prevent oxidation of the erbium film during annealing.

Temperature Profile: Execute a pre-programmed temperature-time profile. A typical profile

may include:

A pre-heating step at a lower temperature (e.g., 800°C for 20 seconds).

A rapid ramp-up to the final annealing temperature at a rate of approximately 50°C/s.[4]

A hold at the peak temperature (ranging from 300°C to 1100°C) for a specific duration

(from a few seconds to several minutes).[1][4] For instance, annealing at 500°C for 5

minutes has been used to form ErSi₁.₇.[1]

A controlled cooling ramp to prevent thermal shock and wafer breakage.

Oxygen Contamination Mitigation: To minimize oxygen contamination, which can hinder

silicide formation, a thin capping layer of a reactive metal like titanium (Ti) can be deposited

on top of the erbium film prior to annealing.

Characterization of Erbium Silicide Thin Films
A suite of analytical techniques is employed to characterize the stoichiometry, crystal structure,

and physical properties of the formed erbium silicide films.

Erbium Silicide Thin Film Sample
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Experimental workflow for characterization.

XRD is the primary technique for identifying the crystalline phases present in the film and

determining their crystal structure.

Protocol:

Sample Mounting: Mount the erbium silicide sample on the diffractometer stage.

Instrument Setup: Use a diffractometer equipped with a standard X-ray source (e.g., Cu Kα).

For thin films, a grazing incidence XRD (GIXRD) setup is often preferred to minimize signal

from the silicon substrate.

Data Acquisition: Perform a 2θ scan over a relevant angular range. The resulting

diffractogram will show peaks at specific angles corresponding to the crystallographic planes

of the phases present.

Data Analysis: Compare the experimental diffraction pattern to standard diffraction patterns

from crystallographic databases (e.g., ICDD) to identify the erbium silicide phases. The

lattice parameters can be calculated from the peak positions.

AES is a surface-sensitive technique that provides information about the elemental composition

of the top few nanometers of the film. When combined with ion sputtering, it can be used for

depth profiling.

Protocol:

Sample Introduction: Place the sample in the ultra-high vacuum (UHV) chamber of the AES

system.

Surface Analysis: Irradiate the surface with a focused electron beam. The kinetic energy of

the emitted Auger electrons is measured to identify the elements present on the surface.

Depth Profiling: Use an ion gun (typically with Ar⁺ ions) to sputter away the surface layer by

layer. After each sputtering cycle, an AES spectrum is acquired to determine the elemental

composition as a function of depth. This allows for the determination of the film's

stoichiometry and the sharpness of the silicide/silicon interface.
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RBS is a non-destructive technique that provides quantitative information about the

stoichiometry and thickness of thin films without the need for standards.

Protocol:

Sample Placement: Position the sample in the RBS analysis chamber.

Ion Beam Bombardment: A high-energy beam of light ions (typically He⁺) is directed at the

sample.

Energy Analysis: The energy of the backscattered ions is measured by a detector. The

energy of the scattered ions is dependent on the mass of the target atoms and the depth at

which the scattering event occurred.

Data Interpretation: The resulting energy spectrum is analyzed to determine the elemental

composition (stoichiometry) and the areal density (atoms/cm²) of the film, from which the

thickness can be calculated if the density is known.

Conclusion
The formation of erbium silicide phases is a multifaceted process that is critically dependent

on the deposition and annealing conditions. A thorough understanding of the stoichiometry and

phase transformations, facilitated by the experimental techniques outlined in this guide, is

essential for the successful integration of erbium silicide into advanced electronic and

optoelectronic devices. The provided protocols and data serve as a foundational resource for

researchers and professionals working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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